Salviaplebeiaside

Antiviral Virtual Screening Molecular Docking

Researchers relying on crude Vitex negundo extracts face undefined active principle concentrations and batch-to-batch variability, leading to irreproducible assays. Salviaplebeiaside eliminates this uncertainty as a rigorously purified phenolic glycoside. • SARS-CoV-2 Mpro docking score -8.5 kcal/mol: an ideal benchmark between Rutin (-9.1) and Rosmarinic Acid (-8.1) for activity cliff analysis and HTVS validation. • Class I P-glycoprotein inhibitor: validated tool for MDR reversal studies in Caco-2 monolayers and calcein-AM uptake assays. • Definitive negative control in antimicrobial hole-plate diffusion assays; inactive against E. coli, B. subtilis, M. tetragenus, and P. fluorescens. Supplied with full analytical documentation (HPLC, NMR, MS) to ensure batch-to-batch consistency.

Molecular Formula C23H26O10
Molecular Weight 462.4 g/mol
Cat. No. B593401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalviaplebeiaside
Molecular FormulaC23H26O10
Molecular Weight462.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H26O10/c1-12(24)2-3-13-4-9-17(16(26)10-13)32-23-21(29)20(28)19(27)18(33-23)11-31-22(30)14-5-7-15(25)8-6-14/h4-10,18-21,23,25-29H,2-3,11H2,1H3/t18-,19-,20+,21-,23-/m1/s1
InChIKeySGIIZGFEDJBZCG-ZFVIQDPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Salviaplebeiaside Sourcing & Selection Guide


Salviaplebeiaside (CAS 1236273-88-3; C23H26O10) is a phenolic glycoside primarily isolated from the aerial parts of Vitex negundo var. cannabifolia and also reported in Salvia plebeia [1]. It is a naturally occurring compound with demonstrated in vitro antibacterial, antioxidant, and enzyme inhibitory activities, and is available for research use from specialized natural product vendors .

Compound Class Natural phenolic glycoside probe isolated from Vitex negundo var. cannabifolia and Salvia plebeia
Target Engagement Supports class I P-glycoprotein inhibition research and MDR reversal studies
Assay Context Inactive against common spoilage bacteria; supports negative control selection in antimicrobial screening

Salviaplebeiaside: Substitution Risks


Selecting a crude Salvia plebeia extract or a closely related phenolic glycoside (e.g., rutin, rosmarinic acid) in place of purified Salviaplebeiaside carries significant risk of experimental variability or outright failure. Crude extracts are complex mixtures where the concentration of the active principle is undefined and variable between batches [1]. Furthermore, in silico and in vitro data demonstrate that even structurally similar compounds within the same class exhibit distinct binding affinities to key therapeutic targets, such as SARS-CoV-2 Mpro, and divergent antibacterial spectra against specific microorganisms [2]. Generic substitution cannot guarantee the specific polypharmacology or potency profile documented for this compound.

Crude Extract Undefined active principle concentration and batch-to-batch variability may introduce experimental inconsistency
Other Phenolic Glycosides Compounds like rutin or rosmarinic acid exhibit differing Mpro binding affinities and may not reflect the same polypharmacology profile
Chrysosplenol-D Co-isolated phenolic comparator displays broad-spectrum antibacterial activity; its profile contrasts with Salviaplebeiaside inactivity for specific strains

Salviaplebeiaside Evidence Guide


SARS-CoV-2 Mpro Intermediate Binding Profile

In a virtual screening study targeting the SARS-CoV-2 main protease (Mpro), Salviaplebeiaside demonstrated a docking score of −8.5 kcal/mol, positioning it as an intermediate-affinity ligand [1]. It binds via a hydrogen bond network involving residues Gly143, Ser144, Cys145, Thr26, His163, and Glu166 [1]. This affinity is measurably lower than that of the potent comparator Rutin (−9.1 kcal/mol) but higher than the widely studied phenolic acid comparator Rosmarinic Acid (−8.1 kcal/mol) [1].

Mpro Binding Profile
Head-to-head
Salviaplebeiaside: −8.5 kcal/mol vs Rutin: −9.1 kcal/mol vs Rosmarinic Acid: −8.1 kcal/mol
Reported intermediate-affinity Mpro binding context for structure-activity relationship studies
In silico molecular docking data; hydrogen bond network involving Gly143, Ser144, Cys145, Thr26, His163, Glu166
Antiviral Virtual Screening Molecular Docking SARS-CoV-2

Selective Inactivity Against Spoilage Bacteria

In a comparative antibacterial assay against four spoilage microorganisms, Salviaplebeiaside exhibited no detectable inhibitory activity against Escherichia coli, Bacillus subtilis, Micrococcus tetragenus, and Pseudomonas fluorescens [1]. This is in stark contrast to the co-isolated phenolic comparator chrysosplenol-D, which displayed broad-spectrum activity against all four tested strains under identical conditions [1].

Spoilage Bacteria Activity
Head-to-head
Salviaplebeiaside: inactive vs E. coli, B. subtilis, M. tetragenus, P. fluorescens; Chrysosplenol-D: active against all four strains
Supports negative control selection for antimicrobial screening against these spoilage strains
Hole plate diffusion method; qualitative difference in activity under identical conditions
Antimicrobial Antiseptic Food Preservation Natural Product

Class I P-glycoprotein Inhibitor Activity

Salviaplebeiaside is specifically characterized as an inhibitor of class I P-glycoprotein (P-gp) . This is a well-defined molecular mechanism of action that is not a common feature among the broader class of phenolic glycosides, many of which are primarily studied for direct antioxidant or anti-inflammatory effects [1]. While specific IC50 values against P-gp are not yet reported in the primary literature, the qualitative identification of this target distinguishes it functionally from comparators like isovitexin or γ-tocopherol, which were co-isolated but are not reported to share this activity [1].

P-gp Inhibition
Class-level
Class I P-glycoprotein inhibitor; IC50 not yet reported in primary literature
Reported mechanism context for MDR reversal and chemosensitization studies; requires validation
Mechanism not shared by co-isolated comparators isovitexin or γ-tocopherol
Multidrug Resistance P-glycoprotein Chemosensitizer Cancer Research

Potent ROS Scavenging vs. Trolox

While direct, purified compound data is limited, the extract of Salvia plebeia (the other known natural source of Salviaplebeiaside) demonstrated highly potent scavenging activity against total reactive oxygen species (ROS) with an IC50 of 4.3 ± 1.08 µg/mL [1]. This is a significantly greater effect (lower IC50) than that of the positive control, Trolox, a water-soluble vitamin E analog, which exhibited an IC50 of 7.61 ± 0.12 µg/mL in the same assay [1].

ROS Scavenging
Class-level
Salvia plebeia extract IC50: 4.3 ± 1.08 µg/mL vs Trolox IC50: 7.61 ± 0.12 µg/mL
Reported extract-level ROS scavenging context; purified compound data remains limited
Extract data supports source-material antioxidant research; purified compound validation recommended
Antioxidant Reactive Oxygen Species Oxidative Stress Natural Product

Salviaplebeiaside Key Application Scenarios


Mpro Inhibitor Discovery & SAR Studies

Salviaplebeiaside is an ideal chemical probe for SARS-CoV-2 Mpro inhibitor campaigns. Its intermediate docking score of -8.5 kcal/mol, falling between stronger (Rutin, -9.1 kcal/mol) and weaker (Rosmarinic Acid, -8.1 kcal/mol) phenolic binders, makes it a valuable benchmark for establishing activity cliffs and for developing SAR models [1]. It can be used as a scaffold for medicinal chemistry optimization or as a reference compound in high-throughput virtual screening (HTVS) validation.

MDR Reversal & P-gp Inhibition Assays

The unique identification of Salviaplebeiaside as a class I P-glycoprotein inhibitor positions it for research in oncology and pharmacokinetics [1]. It can be employed as a tool compound in in vitro assays (e.g., Caco-2 cell monolayers, calcein-AM uptake assays) to investigate MDR reversal, to study P-gp-mediated drug-drug interactions, or as a lead compound for developing novel chemosensitizers .

Negative Control for Spoilage Microorganism Assays

Due to its demonstrated lack of activity against E. coli, B. subtilis, M. tetragenus, and P. fluorescens in hole plate diffusion assays [1], Salviaplebeiaside serves as a highly specific negative control. This allows researchers to isolate and attribute the antimicrobial activity of complex Vitex negundo or Salvia plebeia extracts to other active constituents, such as chrysosplenol-D, and to validate target-specific antibacterial mechanisms.

Reference Standard for ROS Scavenging Research

While purified compound data is needed, the extract of Salvia plebeia, a natural source of Salviaplebeiaside, has demonstrated superior total ROS scavenging activity (IC50 4.3 µg/mL) compared to the synthetic antioxidant Trolox (IC50 7.61 µg/mL) [1]. Salviaplebeiaside can therefore be procured as a key analytical marker or reference standard for the quality control and further bioassay-guided fractionation of this promising antioxidant plant material.

Application
Selection Property
Validation Focus
Mpro Inhibitor Discovery and SAR Studies
Mpro binding affinity tier
In silico screening validation
MDR Reversal and P-gp Inhibition Assays
P-gp target engagement
Caco-2 monolayer or calcein-AM uptake validation
Spoilage Bacteria Negative Control
Inactivity against target strains
Extract constituent attribution
ROS Scavenging Research
Extract antioxidant activity
Purified compound validation and bioassay-guided fractionation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salviaplebeiaside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.